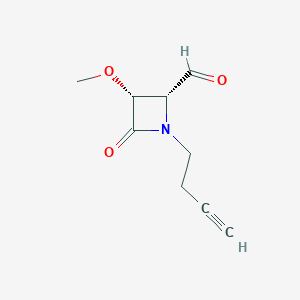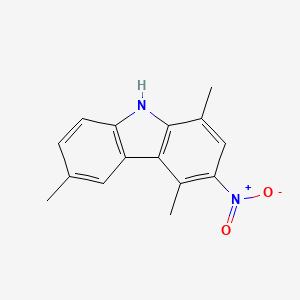
1,4,6-Trimethyl-3-nitrocarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,6-Trimethyl-3-nitrocarbazole is an organic compound belonging to the carbazole family Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Trimethyl-3-nitrocarbazole typically involves the nitration of 1,4,6-trimethylcarbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4,6-Trimethyl-3-nitrocarbazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,4,6-Trimethyl-3-aminocarbazole.
Substitution: Halogenated or alkylated derivatives of this compound.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Aplicaciones Científicas De Investigación
1,4,6-Trimethyl-3-nitrocarbazole has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other carbazole derivatives and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 1,4,6-Trimethyl-3-nitrocarbazole involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s structure allows it to intercalate with DNA, potentially leading to cytotoxic effects. Additionally, its ability to undergo redox reactions makes it a candidate for studying oxidative stress and related pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4,9-Trimethyl-3-nitrocarbazole: Similar in structure but with a different methyl group position.
1,4,6-Trimethylcarbazole: Lacks the nitro group, affecting its reactivity and applications.
3-Nitrocarbazole: Lacks the methyl groups, leading to different chemical properties and applications.
Uniqueness
1,4,6-Trimethyl-3-nitrocarbazole is unique due to the specific positioning of its methyl and nitro groups, which influence its reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical and biological studies.
Propiedades
Número CAS |
188107-72-4 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
1,4,6-trimethyl-3-nitro-9H-carbazole |
InChI |
InChI=1S/C15H14N2O2/c1-8-4-5-12-11(6-8)14-10(3)13(17(18)19)7-9(2)15(14)16-12/h4-7,16H,1-3H3 |
Clave InChI |
WPTYHRJSDBRQEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC3=C2C(=C(C=C3C)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



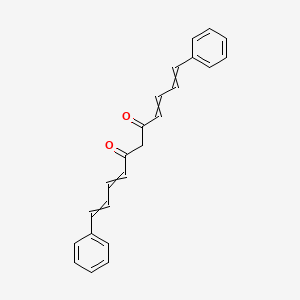
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
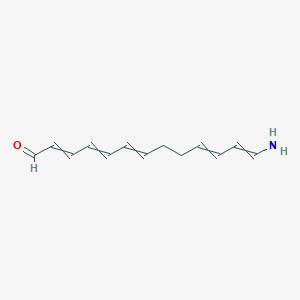
![L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-](/img/structure/B14247054.png)
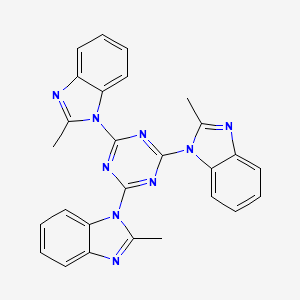

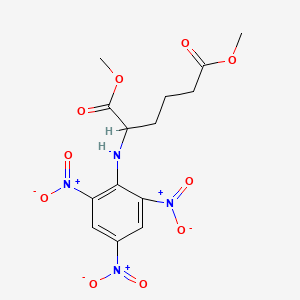
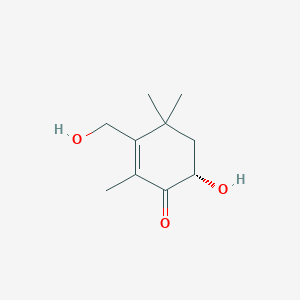
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
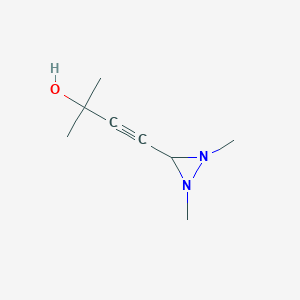
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)
